![molecular formula C16H17N3O B14409463 4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 86969-17-7](/img/structure/B14409463.png)
4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-butyl-1H-pyrazole-3-carboxylic acid with 2-phenyl-1,3-diaminopropane under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of receptor tyrosine kinases, such as FLT3. By binding to the active site of these enzymes, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. Molecular docking studies have shown that the compound forms stable interactions with key residues in the kinase domain, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its selectivity towards certain molecular targets. Its butyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
CAS No. |
86969-17-7 |
---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H17N3O/c1-2-3-10-18-11-9-16(20)19-15(18)12-14(17-19)13-7-5-4-6-8-13/h4-9,11-12H,2-3,10H2,1H3 |
InChI Key |
JLWKCKUPXQVIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=O)N2C1=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.